Cas no 73721-17-2 (Methyl 1-methyl-2-naphthoate)

Methyl 1-methyl-2-naphthoate Chemical and Physical Properties
Names and Identifiers
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- methyl 1-methyl-2-naphthoate
- methyl 1-methylnaphthalene-2-carboxylate
- 1-Methylnaphthalene-2-carboxylic acid methyl ester
- 2-Naphthalenecarboxylic acid, 1-methyl-, methyl ester
- Z2582143715
- 1-Methyl-naphthalene-2-carboxylic acid methyl ester
- Methyl 1-methyl-2-naphthoate
-
- MDL: MFCD18415058
- Inchi: 1S/C13H12O2/c1-9-11-6-4-3-5-10(11)7-8-12(9)13(14)15-2/h3-8H,1-2H3
- InChI Key: RJCOLHYGLMOBPX-UHFFFAOYSA-N
- SMILES: O(C)C(C1=CC=C2C=CC=CC2=C1C)=O
Computed Properties
- Exact Mass: 200.083729621g/mol
- Monoisotopic Mass: 200.083729621g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 237
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 26.3
Methyl 1-methyl-2-naphthoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-304678-0.5g |
methyl 1-methylnaphthalene-2-carboxylate |
73721-17-2 | 95.0% | 0.5g |
$713.0 | 2025-03-19 | |
Chemenu | CM241361-1g |
Methyl 1-methyl-2-naphthoate |
73721-17-2 | 95% | 1g |
$389 | 2021-08-04 | |
Enamine | EN300-304678-0.25g |
methyl 1-methylnaphthalene-2-carboxylate |
73721-17-2 | 95.0% | 0.25g |
$452.0 | 2025-03-19 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0774-1g |
1-Methyl-naphthalene-2-carboxylic acid methyl ester |
73721-17-2 | 97% | 1g |
8463.46CNY | 2021-05-08 | |
Enamine | EN300-304678-10g |
methyl 1-methylnaphthalene-2-carboxylate |
73721-17-2 | 95% | 10g |
$3929.0 | 2023-11-13 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0774-1g |
1-Methyl-naphthalene-2-carboxylic acid methyl ester |
73721-17-2 | 97% | 1g |
¥8463.46 | 2025-01-21 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0774-500mg |
1-Methyl-naphthalene-2-carboxylic acid methyl ester |
73721-17-2 | 97% | 500mg |
4655.75CNY | 2021-05-08 | |
Enamine | EN300-304678-1g |
methyl 1-methylnaphthalene-2-carboxylate |
73721-17-2 | 95% | 1g |
$914.0 | 2023-11-13 | |
Enamine | EN300-304678-5g |
methyl 1-methylnaphthalene-2-carboxylate |
73721-17-2 | 95% | 5g |
$2650.0 | 2023-11-13 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0774-5g |
1-Methyl-naphthalene-2-carboxylic acid methyl ester |
73721-17-2 | 97% | 5g |
¥33904.74 | 2025-01-21 |
Methyl 1-methyl-2-naphthoate Related Literature
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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D. Pihler-Puzović,A. L. Hazel,T. Mullin Soft Matter, 2016,12, 7112-7118
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5. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
Additional information on Methyl 1-methyl-2-naphthoate
Methyl 1-methyl-2-naphthoate (CAS No. 73721-17-2): A Comprehensive Overview
Methyl 1-methyl-2-naphthoate, identified by the Chemical Abstracts Service Number (CAS No.) 73721-17-2, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This ester derivative of naphthalene has garnered attention due to its unique structural properties and potential applications in various scientific domains.
The molecular structure of Methyl 1-methyl-2-naphthoate consists of a naphthalene core substituted with a methyl group at the first position and an ester group at the second position. This configuration imparts distinct chemical reactivity and makes it a valuable intermediate in synthetic chemistry. The compound's solubility profile, thermal stability, and interaction with biological systems have been subjects of extensive investigation.
In recent years, researchers have been exploring the pharmacological potential of Methyl 1-methyl-2-naphthoate. Studies have indicated that this compound exhibits moderate affinity for certain biological targets, making it a candidate for further development as a pharmacological agent. Its structural analogs have been investigated for their roles in modulating enzyme activity and receptor binding, which are crucial mechanisms in drug design.
The synthesis of Methyl 1-methyl-2-naphthoate involves multi-step organic reactions, typically starting from commercially available naphthalene derivatives. Advanced synthetic methodologies, such as catalytic hydrogenation and esterification, have been employed to achieve high yields and purity. These synthetic routes are optimized to minimize byproduct formation and enhance overall efficiency, aligning with green chemistry principles.
One of the most compelling aspects of Methyl 1-methyl-2-naphthoate is its role as a building block in the development of more complex molecules. Chemists have leveraged its reactive sites to construct intricate scaffolds that mimic natural products and bioactive compounds. This capability is particularly valuable in drug discovery pipelines, where novel molecular architectures are sought to overcome resistance mechanisms and improve therapeutic efficacy.
The compound's interaction with biological systems has also been studied in vitro. Preliminary findings suggest that Methyl 1-methyl-2-naphthoate can influence cellular processes by interacting with specific proteins and enzymes. These interactions may have implications for treating various conditions, although further research is necessary to fully elucidate its mechanism of action.
The analytical characterization of Methyl 1-methyl-2-naphthoate relies on modern spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. These methods provide detailed insights into the compound's molecular structure and purity. High-performance liquid chromatography (HPLC) is also employed for quantitative analysis, ensuring that samples meet stringent quality standards for research and industrial applications.
In industrial settings, Methyl 1-methyl-2-naphthoate is utilized in the production of specialty chemicals and fine intermediates. Its stability under various conditions makes it suitable for large-scale manufacturing processes. Additionally, its compatibility with other reagents allows for seamless integration into diverse chemical syntheses, enhancing its utility in industrial applications.
The environmental impact of Methyl 1-methyl-2-naphthoate has been assessed through biodegradation studies. Research indicates that while the compound is not highly toxic, its persistence in certain environments necessitates careful handling to prevent environmental accumulation. Efforts are ongoing to develop sustainable synthetic routes that minimize ecological footprint while maintaining high yields.
The future prospects for Methyl 1-methyl-2-naphthoate are promising, with ongoing research focusing on expanding its applications in pharmaceuticals, agrochemicals, and material science. Collaborative efforts between academia and industry are expected to drive innovation, leading to new derivatives and formulations with enhanced properties.
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